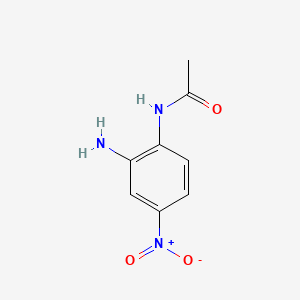
Thulium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium chloride, also known as thulium trichloride, is an inorganic compound composed of thulium and chlorine with the chemical formula TmCl₃. It typically forms yellow crystals and is known for its unique properties and applications in various fields. Thulium chloride is part of the lanthanide series and is often used as a starting material for the synthesis of other thulium-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thulium chloride can be synthesized through several methods:
Reaction with Thulium Oxide or Carbonate: Thulium chloride can be obtained by reacting thulium(III) oxide (Tm₂O₃) or thulium(III) carbonate with ammonium chloride (NH₄Cl). The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{TmCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]
Direct Reaction with Hydrochloric Acid: The hexahydrate form of thulium chloride can be produced by adding thulium(III) oxide to concentrated hydrochloric acid (HCl): [ \text{Tm}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TmCl}_3 + 3 \text{H}_2\text{O} ]
Direct Reaction with Chlorine Gas: Thulium chloride can also be synthesized by directly reacting thulium metal with chlorine gas: [ 2 \text{Tm} + 3 \text{Cl}_2 \rightarrow 2 \text{TmCl}_3 ]
Industrial Production Methods: Industrial production of thulium chloride typically involves the reduction of thulium(III) oxide with ammonium chloride or the direct reaction of thulium metal with chlorine gas. These methods ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Thulium chloride undergoes various chemical reactions, including:
Oxidation: Thulium chloride can be oxidized to form thulium(III) oxide (Tm₂O₃).
Reduction: Thulium chloride can be reduced by thulium metal to form thulium(II) chloride (TmCl₂).
Substitution: Thulium chloride can react with other halogens to form different thulium halides, such as thulium fluoride (TmF₃), thulium bromide (TmBr₃), and thulium iodide (TmI₃).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents and high temperatures are typically required.
Reduction: Thulium metal is used as a reducing agent.
Substitution: Halogen gases or halide salts are used under controlled conditions.
Major Products:
- Thulium(III) oxide (Tm₂O₃)
- Thulium(II) chloride (TmCl₂)
- Thulium halides (TmF₃, TmBr₃, TmI₃) .
Aplicaciones Científicas De Investigación
Thulium chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of various thulium-containing compounds and nanostructures, particularly for near-infrared (NIR) photocatalysis .
- Biology: Thulium-doped nanoparticles are used in biological imaging and as contrast agents in medical diagnostics .
- Medicine: Thulium lasers, which utilize thulium chloride, are employed in medical procedures such as laser surgery and lithotripsy .
- Industry: Thulium chloride is used in the production of high-strength alloys and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of thulium chloride depends on its application:
- Photocatalysis: In NIR photocatalysis, thulium chloride acts as a sensitizer, absorbing NIR light and transferring energy to other molecules, thereby initiating chemical reactions.
- Medical Imaging: Thulium-doped nanoparticles enhance contrast in imaging techniques by interacting with biological tissues and emitting detectable signals .
Comparación Con Compuestos Similares
Thulium chloride can be compared with other lanthanide chlorides:
- Erbium(III) chloride (ErCl₃): Similar in structure and properties, but erbium has different optical and magnetic characteristics.
- Ytterbium(III) chloride (YbCl₃): Ytterbium chloride is used in similar applications but has distinct electronic properties.
- Thulium(II) chloride (TmCl₂): A reduced form of thulium chloride with different reactivity and applications .
Thulium chloride stands out due to its unique combination of properties, making it valuable in specialized applications across various fields.
Propiedades
Número CAS |
63944-01-4 |
|---|---|
Fórmula molecular |
ClTm- |
Peso molecular |
204.39 g/mol |
Nombre IUPAC |
thulium;chloride |
InChI |
InChI=1S/ClH.Tm/h1H;/p-1 |
Clave InChI |
VAOIXJZXSJDYGQ-UHFFFAOYSA-M |
SMILES canónico |
[Cl-].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



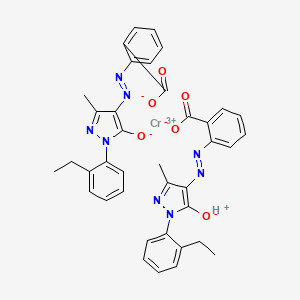
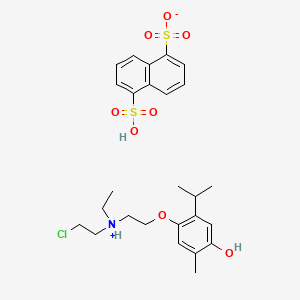
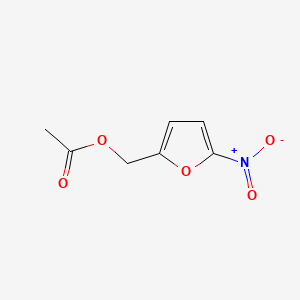

![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

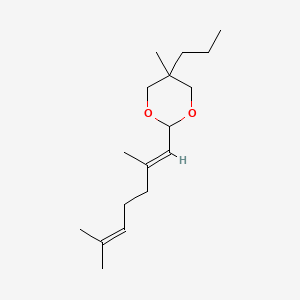


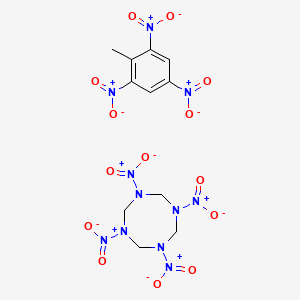

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
